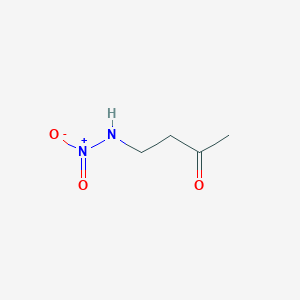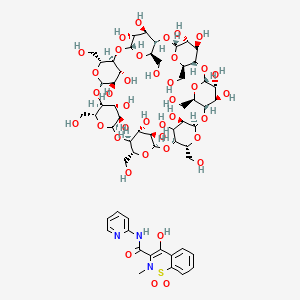
Piroxicam betadex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piroxicam betadex is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. It is used to relieve symptoms of painful inflammatory conditions such as arthritis. This compound is a formulation that includes beta-cyclodextrin, which enhances the solubility and absorption of piroxicam, leading to faster onset of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piroxicam is synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)pyridine. This intermediate is then cyclized with sulfur and sodium hydroxide to yield piroxicam . The inclusion of beta-cyclodextrin in the formulation is achieved through complexation, where piroxicam is dissolved in a suitable solvent and mixed with beta-cyclodextrin under specific conditions to form the piroxicam betadex complex .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of piroxicam followed by its complexation with beta-cyclodextrin. The process includes dissolving piroxicam in a solvent, adding beta-cyclodextrin, and stirring the mixture under controlled temperature and pH conditions. The resulting complex is then purified and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piroxicam undergoes various chemical reactions, including:
Oxidation: Piroxicam can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of piroxicam can lead to the formation of its corresponding amine derivatives.
Substitution: Piroxicam can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
Piroxicam betadex has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug-cyclodextrin complexation and solubility enhancement.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. .
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
Wirkmechanismus
Piroxicam betadex exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: Another oxicam NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam NSAID used for similar indications.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
Piroxicam betadex is unique due to its formulation with beta-cyclodextrin, which enhances its solubility and absorption. This leads to a faster onset of action compared to other similar compounds. Additionally, the inclusion of beta-cyclodextrin reduces gastrointestinal side effects commonly associated with NSAIDs .
Eigenschaften
CAS-Nummer |
96684-40-1 |
|---|---|
Molekularformel |
C57H83N3O39S |
Molekulargewicht |
1466.3 g/mol |
IUPAC-Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI-Schlüssel |
LBPBSKKEZXLVBQ-WZHIEOAOSA-N |
Isomerische SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Kanonische SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
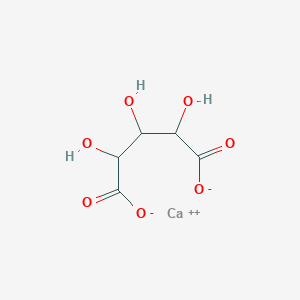

![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
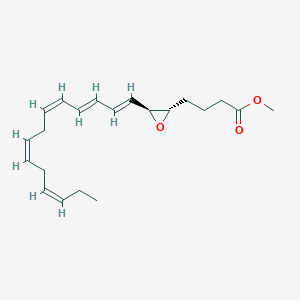
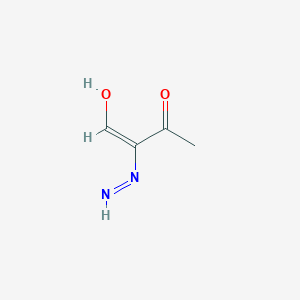

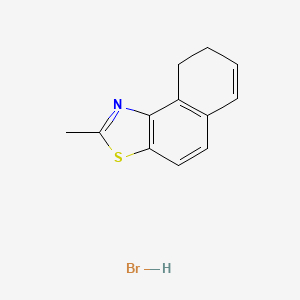

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
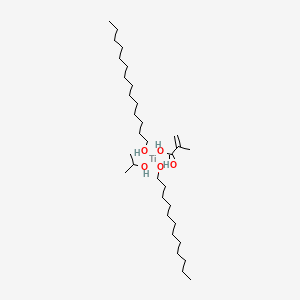
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
